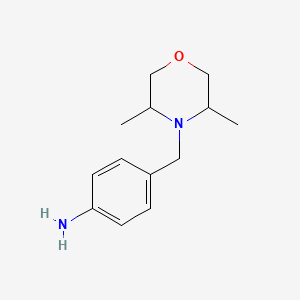![molecular formula C18H13N3O2 B577552 2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione CAS No. 64861-26-3](/img/structure/B577552.png)
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione typically involves the condensation of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of microwave irradiation or conventional heating methods . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase and secreted aspartic protease from Candida albicans by binding to their active sites . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target proteins is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have similar structures but differ in the position and type of substituents on the pyrazolo[1,5-a]pyrimidine core.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds also have similar structures but differ in the position of the aryl groups.
Eigenschaften
CAS-Nummer |
64861-26-3 |
|---|---|
Molekularformel |
C18H13N3O2 |
Molekulargewicht |
303.321 |
IUPAC-Name |
2,6-diphenyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C18H13N3O2/c22-17-16(13-9-5-2-6-10-13)18(23)21-15(19-17)11-14(20-21)12-7-3-1-4-8-12/h1-11,16H,(H,19,22) |
InChI-Schlüssel |
SJRJHZGSBXGCGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=CC(=NN3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



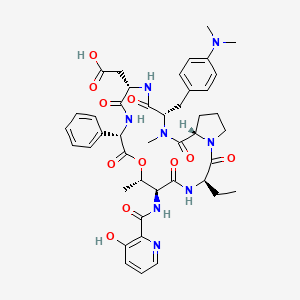

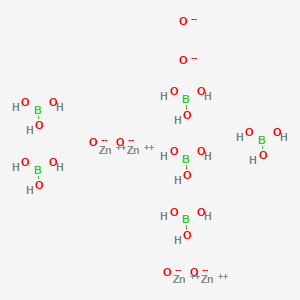
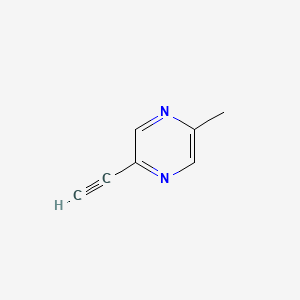
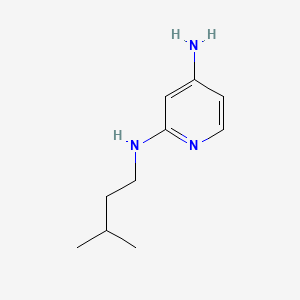



![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)


![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
